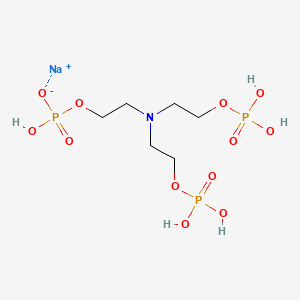

2,2',2''-Nitrilotrisethyl tris(dihydrogen phosphate), sodium salt

Description

Introduction to 2,2',2''-Nitrilotrisethyl Tris(dihydrogen Phosphate), Sodium Salt

Systematic Nomenclature and Chemical Classification

This compound belongs to the class of organophosphate esters derived from the reaction of triethanolamine with phosphoric acid, followed by neutralization with sodium. Its systematic IUPAC name is trisodium 2,2',2''-nitrilotris(ethyl) triphosphate , reflecting its trianionic structure after deprotonation of the three phosphate groups.

Key Identifiers and Molecular Properties

| Property | Value | Source |

|---|---|---|

| Molecular formula | C₆H₁₅NNa₃O₁₂P₃ | Calculated |

| CAS Registry Number | 68140-45-4 (acid form) | |

| EC Number | 268-796-4 | |

| UNII | 36YHT392ID | |

| DSSTox Substance ID | DTXSID6029410 |

The compound is structurally characterized by a central nitrogen atom bonded to three ethyl phosphate groups, each featuring a sodium counterion. Its classification bridges aminophosphonates (due to the nitrilotriethyl backbone) and polyphosphate esters , enabling dual functionality as a chelating agent and corrosion inhibitor.

Historical Development and Discovery Timeline

The compound’s development traces to mid-20th-century advances in organophosphate chemistry, with key milestones:

Table 1: Historical Timeline

Initial applications focused on corrosion inhibition in industrial water systems , leveraging the compound’s ability to form stable complexes with metal ions. Recent synthesis innovations, such as triethanolamine-catalyzed etherification of phosphoric acid, have enhanced its accessibility for specialty chemical applications.

Regulatory Status and Industrial Classification Codes

The sodium salt derivative is regulated under multiple global frameworks, with classifications emphasizing its non-toxic, non-hazardous profile in industrial settings:

Regulatory and Industrial Codes

| System | Code/Designation | Jurisdiction |

|---|---|---|

| EINECS | 268-796-4 | European Union |

| UNII | 36YHT392ID | FDA (U.S.) |

| Nikkaji | J283.018C | Japan |

| Industrial Use | Corrosion inhibitors (HS code 381220) | Harmonized System |

The compound falls under HS code 381220 (“Prepared corrosion inhibitors”) and is approved for use in closed-loop water treatment systems under the U.S. Environmental Protection Agency’s Safer Choice program. Its inclusion in the European Inventory of Existing Commercial Chemical Substances (EINECS) ensures compliance with REACH regulations.

Structure

3D Structure of Parent

Properties

CAS No. |

68171-29-9 |

|---|---|

Molecular Formula |

C6H17NNaO12P3 |

Molecular Weight |

411.11 g/mol |

IUPAC Name |

sodium;2-[bis(2-phosphonooxyethyl)amino]ethyl hydrogen phosphate |

InChI |

InChI=1S/C6H18NO12P3.Na/c8-20(9,10)17-4-1-7(2-5-18-21(11,12)13)3-6-19-22(14,15)16;/h1-6H2,(H2,8,9,10)(H2,11,12,13)(H2,14,15,16);/q;+1/p-1 |

InChI Key |

PKDCIYMJLFIYQY-UHFFFAOYSA-M |

Canonical SMILES |

C(COP(=O)(O)O)N(CCOP(=O)(O)O)CCOP(=O)(O)[O-].[Na+] |

physical_description |

Liquid |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2’,2’'-Nitrilotrisethyl tris(dihydrogen phosphate), sodium salt typically involves the reaction of triethanolamine with phosphoric acid. The process can be summarized as follows:

Reaction of Triethanolamine with Phosphoric Acid: Triethanolamine is reacted with phosphoric acid under controlled conditions to form the tris(dihydrogen phosphate) ester.

Neutralization with Sodium Hydroxide: The resulting ester is then neutralized with sodium hydroxide to form the sodium salt of 2,2’,2’'-Nitrilotrisethyl tris(dihydrogen phosphate).

Industrial Production Methods

In industrial settings, the production of this compound is carried out in large-scale reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the production efficiency .

Chemical Reactions Analysis

Types of Reactions

2,2’,2’'-Nitrilotrisethyl tris(dihydrogen phosphate), sodium salt undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.

Reduction: It can also undergo reduction reactions, although these are less common.

Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as sodium borohydride can be used.

Substitution: Various nucleophiles can be employed depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphate esters with higher oxidation states, while substitution reactions can produce a variety of derivatives with different functional groups .

Scientific Research Applications

Chelating Agent

The primary application of 2,2',2''-Nitrilotrisethyl tris(dihydrogen phosphate), sodium salt lies in its role as a chelating agent. This property allows it to form stable complexes with metal ions, which is crucial in various chemical processes:

- Water Treatment : It is used to prevent scale formation and corrosion in water systems by binding calcium and magnesium ions.

- Detergent Formulation : The compound enhances the effectiveness of detergents by sequestering metal ions that can interfere with cleaning processes.

Biochemical Applications

In biochemical research, this compound serves multiple roles:

- Buffering Agent : It is employed as a buffering agent in biological assays to maintain pH stability.

- Antimicrobial Activity : Studies have shown that it exhibits antimicrobial properties against various pathogens, making it useful in pharmaceutical formulations.

Industrial Uses

The compound finds extensive applications across several industries:

- Cleaning Agents : It is incorporated into formulations for household and industrial cleaning products due to its ability to enhance cleaning efficiency.

- Fertilizers : Used as a stabilizer in fertilizers, it improves nutrient availability by chelating essential metals.

Case Study 1: Water Treatment Efficacy

A study demonstrated the effectiveness of this compound in reducing scale formation in industrial water systems. The compound was tested at varying concentrations, revealing that even low concentrations significantly inhibited calcium carbonate precipitation.

Case Study 2: Antimicrobial Properties

Research conducted on the antimicrobial properties of the compound indicated its effectiveness against several bacterial strains including Staphylococcus aureus and Escherichia coli. The mechanism was attributed to its ability to disrupt microbial cell membranes and inhibit metabolic pathways.

Comparative Analysis of Chelating Agents

| Property | This compound | EDTA (Ethylenediaminetetraacetic Acid) |

|---|---|---|

| Chelation Efficiency | High | Very High |

| Solubility in Water | Excellent | Excellent |

| Biodegradability | Moderate | Low |

| Toxicity | Low | Moderate |

| Industrial Applications | Water treatment, detergents, fertilizers | Food preservation, pharmaceuticals |

Mechanism of Action

The mechanism of action of 2,2’,2’'-Nitrilotrisethyl tris(dihydrogen phosphate), sodium salt involves its ability to chelate metal ions. This chelation process involves the formation of stable complexes with metal ions, which can then be removed from solutions or used in various chemical processes. The molecular targets and pathways involved in this mechanism include the coordination of the phosphate groups with metal ions, leading to the formation of stable chelate complexes .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Table 1: Key Properties of 2,2',2''-Nitrilotrisethyl Tris(dihydrogen phosphate), Sodium Salt and Analogs

| Compound Name | CAS Number | Molecular Formula | Key Functional Groups | Solubility (Water) | pH (1% Solution) | Primary Applications |

|---|---|---|---|---|---|---|

| This compound | 68171-29-9 | C₆H₁₅NNa₃O₁₂P₃ | Tris-phosphate ester, sodium counterions | High | ~6.5–7.5 | Chelation, specialty buffers |

| Triethanolamine phosphate | 10017-56-8 | C₆H₁₅NO₃·xH₃O₄P | Mono/di-phosphate esters, amine backbone | Moderate | ~4.5–6.0 | Surfactants, emulsifiers |

| Tris(2-hydroxyethyl)ammonium dihydrogen phosphate | 21071-31-8 | C₆H₁₈NO₇P | Ammonium counterion, single phosphate | High | ~3.5–5.0 | Biochemical assays, buffers |

| Sodium dihydrogen phosphate (NaH₂PO₄) | 7558-80-7 | NaH₂PO₄ | Inorganic phosphate, monobasic | High | ~4.5–5.5 | Food additives, fertilizers |

Structural and Functional Differences

Backbone Complexity: The target compound features a nitrilotriethanol core with three esterified phosphate groups, enabling multivalent metal binding (e.g., Fe³⁺, Ca²⁺) . In contrast, simpler salts like sodium dihydrogen phosphate (NaH₂PO₄) lack organic backbones, limiting their utility to pH buffering and nutrient supplementation . Triethanolamine phosphate (CAS 10017-56-8) shares a similar amine-alcohol backbone but typically carries fewer phosphate groups, reducing its chelation capacity .

Counterion Effects :

- Sodium ions in the target compound enhance water solubility and ionic strength compared to ammonium analogs (e.g., tris(2-hydroxyethyl)ammonium dihydrogen phosphate, CAS 21071-31-8), which exhibit lower pH due to ammonium’s acidic nature .

Redox Behavior :

- Unlike sodium dihydrogen phosphate , which acts as a weak oxidant in alkaline conditions, the target compound’s organic backbone stabilizes it against redox reactions, making it suitable for long-term industrial processes .

Performance in Buffering Systems

- Target Compound : Exhibits buffering capacity across a neutral pH range (6.5–7.5), ideal for biochemical applications requiring metal ion stabilization without pH drift .

- Sodium Dihydrogen Phosphate (NaH₂PO₄): Buffers effectively in acidic ranges (pH 4.5–5.5) due to its monobasic nature, widely used in food preservation and agricultural solutions .

Biological Activity

2,2',2''-Nitrilotrisethyl tris(dihydrogen phosphate), sodium salt, commonly referred to as TGN-020 sodium, is a phosphonate compound with significant biological activity. This article explores its biological properties, mechanisms of action, and potential applications in various fields.

Chemical Structure and Properties

The molecular structure of TGN-020 sodium is characterized by three dihydrogen phosphate groups attached to a nitrilotrisethyl backbone. This configuration contributes to its solubility and reactivity in biological systems.

| Property | Value |

|---|---|

| Molecular Formula | C9H18NNa3O9P3 |

| Molecular Weight | 398.17 g/mol |

| Solubility in Water | Highly soluble |

| pH | 6.0 - 7.5 |

TGN-020 sodium exhibits biological activity primarily through its interaction with cellular signaling pathways and its role as a chelating agent for metal ions. The compound has been shown to influence various biochemical processes, including:

- Inhibition of Enzymatic Activity : TGN-020 sodium can inhibit certain enzymes involved in metabolic pathways, which may affect cell proliferation and apoptosis.

- Metal Ion Chelation : The compound's ability to bind metal ions can modulate their availability for biological reactions, impacting processes such as oxidative stress and cellular signaling.

In Vitro Studies

Recent studies have utilized various in vitro bioassays to assess the biological activity of TGN-020 sodium:

- Cytotoxicity Assays : Evaluations using different cell lines (e.g., HEK293, HepG2) indicated that TGN-020 sodium exhibits low cytotoxicity at concentrations typically used in therapeutic applications. The half-maximal inhibitory concentration (IC50) was determined to be above 100 µM, suggesting a favorable safety profile for potential therapeutic use .

- Enzyme Activity Modulation : Research demonstrated that TGN-020 sodium significantly inhibits the activity of cytochrome P450 enzymes (CYP1A1/2) involved in drug metabolism. This inhibition could lead to altered pharmacokinetics for co-administered drugs .

- Oxidative Stress Response : In reporter gene assays, TGN-020 sodium activated the Nrf2/Keap1 pathway, indicating its potential role in enhancing cellular defenses against oxidative stress .

In Vivo Studies

Limited animal studies have been conducted to evaluate the systemic effects of TGN-020 sodium:

- Toxicological Assessments : Long-term exposure studies in rodents have shown no significant adverse effects at doses up to 500 mg/kg body weight per day. No evidence of genotoxicity or reproductive toxicity was observed .

Case Studies

- Pharmaceutical Applications : A study explored the use of TGN-020 sodium as an adjunct therapy in cancer treatment, where it was found to enhance the efficacy of chemotherapeutic agents by modulating drug metabolism .

- Environmental Impact : Research on the environmental fate of phosphonates, including TGN-020 sodium, highlighted its high adsorption properties in sediments, which may reduce bioavailability and ecological risk in aquatic environments .

Q & A

Basic Research Questions

Q. What are the established synthetic routes for 2,2',2''-Nitrilotrisethyl tris(dihydrogen phosphate), sodium salt, and how can reaction conditions be optimized?

- Methodology : The compound is synthesized via phosphorylation of nitrilotrisethanol using phosphoric acid under controlled temperature (60–80°C) and stoichiometric ratios. Neutralization with sodium hydroxide yields the sodium salt. Key parameters include pH control (maintained at 7–8) and inert atmosphere to prevent oxidation. Post-synthesis purification involves recrystallization from ethanol-water mixtures. Validation via 31P NMR can confirm successful phosphorylation .

- Data Consideration : Monitor reaction intermediates using thin-layer chromatography (TLC) and adjust reaction time based on phosphate esterification efficiency .

Q. Which spectroscopic and chromatographic techniques are recommended for structural characterization and purity assessment?

- Methodology :

- 1H/13C NMR : Assign peaks for the nitrilotrisethyl backbone and phosphate groups. 31P NMR is critical for identifying phosphate ester linkages .

- Mass Spectrometry (ESI-MS) : Confirm molecular weight (e.g., [M+Na]+ ion) and detect impurities via high-resolution MS.

- FTIR : Validate P=O (∼1250 cm⁻¹) and P-O-C (∼1050 cm⁻¹) bonds .

- HPLC : Use ion-pair chromatography (C18 column, 0.1% trifluoroacetic acid in water/acetonitrile) to assess purity .

Advanced Research Questions

Q. How can researchers address contradictions in solubility data across experimental and computational studies?

- Methodology :

- Experimental Validation : Conduct solubility tests in buffered solutions (pH 4–10) at 25°C, using gravimetric or UV-Vis quantification. Compare results with PubChem or Reaxys datasets .

- Computational Modeling : Apply COSMO-RS or Hansen solubility parameters to predict solvent interactions. Discrepancies may arise from hydration states; report results with explicit water content .

Q. What strategies are effective for studying the compound’s stability under varying biochemical assay conditions?

- Methodology :

- Degradation Pathways : Incubate the compound in simulated biological buffers (e.g., Tris-HCl, PBS) at 37°C. Monitor decomposition via LC-MS over 24–72 hours. Hydrolysis of phosphate esters is pH-dependent; acidic conditions accelerate degradation .

- Enzyme Interference Tests : In phosphatase assays, include controls with known inhibitors (e.g., sodium orthovanadate) to distinguish target activity from background hydrolysis .

Q. How can computational models predict interactions between this compound and biological targets (e.g., enzymes or membranes)?

- Methodology :

- Molecular Dynamics (MD) : Simulate the compound’s binding to phosphatases using GROMACS. Parameterize the force field with CHARMM36 for phosphate groups.

- Docking Studies (AutoDock Vina) : Screen against protein databases (PDB) to identify potential binding sites. Validate with experimental IC50 values .

Data Contradiction Analysis

Q. How should researchers reconcile discrepancies in quantification limits reported by GC vs. HPLC methods?

- Root Cause : GC methods (e.g., GC/FPD in ) may underestimate polar phosphate derivatives due to poor volatility, whereas HPLC-UV ( ) offers better sensitivity for aqueous samples.

- Resolution : Cross-validate using a hybrid approach (e.g., derivatize the compound with trimethylsilyl groups for GC-MS) and compare with HPLC-MS/MS results. Report detection limits as method-dependent .

Methodological Best Practices

- Theoretical Frameworks : Link experimental design to coordination chemistry (phosphate-metal interactions) or enzyme kinetics models (Michaelis-Menten for phosphatase assays) .

- Quality Control : Use certified reference materials (CRMs) for calibration, as specified in pharmacopeial guidelines for sodium phosphate derivatives .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.